Entecavir-13C2,15N
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Overview
Description
Entecavir-13C2,15N is a stable isotope-labeled compound of entecavir, a guanosine nucleoside analogue. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of entecavir, which is an antiviral medication used to treat chronic hepatitis B virus infection . The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various scientific studies .
Preparation Methods
The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the molecular structure of entecavir. This process typically requires the use of specific isotopic sources and follows a series of chemical reactions to achieve the desired labeling . The industrial production methods for this compound are similar to those of entecavir, with additional steps to introduce the isotopic labels .
Chemical Reactions Analysis
Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:
Oxidation: Entecavir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert entecavir into its reduced forms.
Substitution: Entecavir can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Entecavir-13C2,15N has a wide range of applications in scientific research:
Mechanism of Action
Entecavir-13C2,15N functions similarly to entecavir by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This inhibition prevents the replication of the hepatitis B virus .
Comparison with Similar Compounds
Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking in research studies. Similar compounds include:
Entecavir: The parent compound without isotopic labeling, used primarily in clinical settings for treating hepatitis B.
Entecavir-d2: Another isotopically labeled variant, where deuterium is used instead of carbon-13 and nitrogen-15.
Other nucleoside analogues: Compounds like lamivudine and adefovir, which also inhibit hepatitis B virus polymerase but differ in their chemical structure and pharmacokinetic properties.
This compound stands out due to its specific isotopic labels, making it a valuable tool in detailed pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1 |
InChI Key |
QDGZDCVAUDNJFG-MTGFINLASA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.